5-nitro-2-(2-phenoxyethoxy)benzaldehyde
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Overview
Description
5-nitro-2-(2-phenoxyethoxy)benzaldehyde: is an organic compound with the molecular formula C15H13NO5 It is a derivative of benzaldehyde, characterized by the presence of a nitro group at the 5-position and a phenoxyethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-2-(2-phenoxyethoxy)benzaldehyde typically involves a multi-step process. One common method includes the nitration of 2-(2-phenoxyethoxy)benzaldehyde. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-nitro-2-(2-phenoxyethoxy)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 5-nitro-2-(2-phenoxyethoxy)benzoic acid.
Reduction: 5-amino-2-(2-phenoxyethoxy)benzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-nitro-2-(2-phenoxyethoxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new drugs with potential therapeutic effects. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to enhance their properties.
Mechanism of Action
The mechanism of action of 5-nitro-2-(2-phenoxyethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
2-(2-phenoxyethoxy)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-nitrobenzaldehyde: Lacks the phenoxyethoxy group, which may affect its solubility and reactivity.
2-nitrobenzaldehyde: The nitro group is positioned differently, leading to variations in chemical behavior.
Uniqueness: 5-nitro-2-(2-phenoxyethoxy)benzaldehyde is unique due to the combination of the nitro and phenoxyethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
5-nitro-2-(2-phenoxyethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c17-11-12-10-13(16(18)19)6-7-15(12)21-9-8-20-14-4-2-1-3-5-14/h1-7,10-11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWFRGQYYAFXIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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